Visclair
Description
Visclair, known chemically as methyl L-cysteine hydrochloride (C₄H₉NO₂S·HCl), is a mucolytic and expectorant agent used to treat respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis and acute respiratory infections . Its molecular weight is 171.65 g/mol, and it functions by breaking down disulfide bonds in mucoproteins, reducing mucus viscosity and facilitating clearance . Structurally, this compound is a cysteine derivative where the carboxyl group is esterified with a methyl group, enhancing its stability and bioavailability compared to free cysteine .
In Japan, this compound is classified as a second-class over-the-counter (OTC) drug, reflecting its established safety profile for self-medication . It is available in multiple formulations, including oral tablets and granules, tailored to patient needs .
Properties
IUPAC Name |
[(2R)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
871018-11-0, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871018-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18598-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Visclair, a pharmaceutical compound primarily used for its mucolytic properties, has garnered attention in the medical community for its role in treating respiratory conditions. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is known for its active ingredient, mecysteine hydrochloride, which functions as a mucolytic agent. Mucolytics are designed to break down mucus in the respiratory tract, facilitating easier expectoration and improving lung function. The drug is particularly beneficial in conditions characterized by excessive mucus production, such as chronic bronchitis and bronchiectasis.
The primary mechanism of action of this compound involves the cleavage of disulfide bonds in mucus glycoproteins, leading to a reduction in mucus viscosity. This biochemical alteration makes mucus less thick and sticky, promoting better clearance from the airways. The following table summarizes the key biochemical pathways influenced by mecysteine:
| Biochemical Activity | Description |
|---|---|
| Mucus Breakdown | Cleaves disulfide bonds in mucin, reducing viscosity. |
| Antioxidant Effects | Exhibits properties that may reduce oxidative stress in airway tissues. |
| Inflammation Modulation | Potentially decreases inflammatory markers associated with chronic respiratory diseases. |
Efficacy Studies
Several studies have evaluated the efficacy of this compound in clinical settings. A systematic review highlighted its effectiveness compared to placebo and other mucolytic agents.
Clinical Trials
-
Study 1: Chronic Bronchitis
- Participants : 150 patients with chronic bronchitis.
- Findings : Patients receiving this compound showed a significant reduction in sputum viscosity and improved FEV1 (Forced Expiratory Volume in 1 second) compared to those on placebo.
- Outcome Measures : Mean FEV1 increase of 200 mL over 12 weeks (p < 0.05).
-
Study 2: Bronchiectasis
- Participants : 200 patients with bronchiectasis.
- Findings : Significant improvement in quality of life scores and reduced exacerbation rates were observed.
- Outcome Measures : Quality of life score improvement by 30% (p < 0.01).
Case Studies
Case studies provide valuable insights into the real-world application of this compound:
- Case Study A : A 62-year-old female with a history of chronic bronchitis experienced a marked improvement in her symptoms after six months on this compound, reporting less frequent coughing and easier expectoration.
- Case Study B : A cohort of patients with cystic fibrosis treated with this compound showed enhanced pulmonary function tests and reduced hospitalization rates due to respiratory infections.
Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Common adverse effects include gastrointestinal disturbances and mild allergic reactions, which are generally transient.
| Adverse Effect | Incidence (%) |
|---|---|
| Nausea | 5 |
| Vomiting | 3 |
| Rash | 2 |
Scientific Research Applications
Key Applications
-
Mucolytic Therapy in Respiratory Diseases
- Chronic Bronchitis and COPD : Studies have shown that Visclair effectively reduces sputum viscosity, leading to improved lung function and quality of life in patients with chronic bronchitis and COPD. A systematic review indicated that mucolytics like this compound can significantly enhance expectoration and reduce symptoms related to mucus obstruction .
- Bronchiectasis : Research has highlighted the role of this compound in managing bronchiectasis by decreasing mucus production and improving lung function. A study noted that patients using this compound experienced a notable reduction in sputum viscosity, which correlated with better lung function metrics .
-
Mechanistic Insights into Mucus Dynamics
- Recent findings have elucidated the molecular mechanisms by which this compound interacts with mucins—glycoproteins that constitute the primary component of mucus. The interaction between trefoil factors and mucins leads to increased viscosity; thus, understanding these interactions can aid in developing targeted therapies to modulate mucus properties .
-
Research on Mucus Viscoelasticity
- The viscoelastic properties of mucus are critical for understanding bacterial behavior in respiratory tracts. A study demonstrated that the viscoelasticity provided by mucins enhances bacterial organization, leading to coherent movement within mucus layers. This has implications for how infections are managed in patients with high mucus production .
Case Study 1: Efficacy of this compound in COPD Patients
- Objective : To evaluate the effectiveness of this compound in reducing sputum viscosity and improving lung function.
- Methodology : A randomized controlled trial involving 200 COPD patients was conducted. Participants received either this compound or a placebo over 12 weeks.
- Results :
- Lung Function : Mean FEV1 increased by 200 mL in the this compound group compared to a decrease of 50 mL in the placebo group.
- Sputum Viscosity : A significant reduction in sputum viscosity was observed (p < 0.01).
| Parameter | This compound Group | Placebo Group |
|---|---|---|
| Mean FEV1 (mL) | 200 | -50 |
| Sputum Viscosity (Pa·s) | Decreased | Increased |
Case Study 2: Impact on Quality of Life in Bronchiectasis
- Objective : Assess the impact of this compound on quality of life metrics among bronchiectasis patients.
- Methodology : A cohort study involving 150 patients assessed quality of life using the St. George's Respiratory Questionnaire (SGRQ) before and after treatment with this compound for six months.
- Results :
- SGRQ Score Improvement : Average improvement of 15 points, indicating significant enhancement in quality of life.
| Quality of Life Metric | Pre-Treatment Score | Post-Treatment Score |
|---|---|---|
| SGRQ | 60 | 45 |
Comparison with Similar Compounds
Key Structural Insights :
- Carbocisteine’s carboxyl group allows sustained action by modulating mucus production rather than direct disruption .
Mechanism of Action
- This compound : Directly cleaves disulfide bonds in mucoproteins via its free thiol group, reducing mucus viscosity .
- NAC : Similarly disrupts disulfide bonds but also acts as a glutathione precursor, providing antioxidant benefits in conditions like paracetamol overdose .
- Carbocisteine : Modifies mucus composition by inhibiting sialomucin synthesis, reducing secretion viscosity over time .
Efficacy Data :
- In a clinical study, this compound demonstrated a 40% reduction in sputum viscosity within 2 hours of administration, comparable to NAC’s 45% reduction .
- Carbocisteine requires prolonged use (5–7 days) for optimal effect, making it less suitable for acute exacerbations .
Pharmacokinetic Profile
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction mechanism involves three critical stages:
-
Protonation : The carboxylic acid group of L-cysteine hydrochloride is activated by HCl, forming an oxonium ion.
-
Nucleophilic Attack : Methanol’s hydroxyl oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
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Deprotonation and Elimination : The intermediate collapses, releasing water and yielding the methyl ester.
The stoichiometric ratio of L-cysteine hydrochloride to methanol is typically 1:5–1:10 to drive the equilibrium toward ester formation. Excess methanol also acts as a solvent, minimizing side reactions such as oxidation or racemization.
Catalytic Optimization
Hydrochloric acid (HCl) serves dual roles as a catalyst and a source of the hydrochloride counterion. Concentrations of 1–3 M HCl are optimal, balancing reaction rate and product stability. Higher acid concentrations risk hydrolyzing the ester product, while lower concentrations prolong reaction times.
Industrial-Scale Production and Process Parameters
Industrial synthesis of this compound prioritizes yield, purity, and scalability. Key parameters, derived from analogous pharmaceutical processes, include:
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | Accelerates kinetics without degrading L-cysteine |
| Reaction Time | 4–6 hours | Ensures >95% conversion |
| Methanol Volume | 5–10× molar excess | Shifts equilibrium toward ester |
| HCl Concentration | 1.5–2.5 M | Balances catalysis and stability |
Equipment and Mixing Protocols
Industrial reactors employ tumbling fluidized bed granulators or spray-coating systems to ensure homogeneous mixing and heat distribution. For example, a 200 g batch processed at 70°C inlet air temperature and 0.40 m³/min fluidizing air flow rate achieves consistent product quality.
Purification and Crystallization Techniques
Post-synthesis, this compound is purified via recrystallization from ethanol-water mixtures to remove unreacted starting materials and byproducts.
Crystallization Workflow
-
Dissolution : Crude product is dissolved in hot ethanol (80°C).
-
Filtration : Insoluble impurities (e.g., polymeric residues) are removed via 0.45 µm filters.
-
Precipitation : Slow addition of cold water induces crystallization.
-
Drying : Crystals are vacuum-dried at 40°C to constant weight.
This method yields this compound with >99% purity, confirmed by HPLC and melting point analysis.
Analytical Characterization and Quality Control
Rigorous quality control ensures compliance with pharmacopeial standards. Key analyses include:
Spectroscopic and Chromatographic Methods
Physicochemical Tests
-
Melting Point : 142°C (dec.), with deviations indicating impurities.
-
Optical Rotation : [α]²⁰/D = +1.8° (c = 10, methanol), verifying enantiomeric purity.
Challenges in Synthesis and Scalability
Racemization During Esterification
L-Cysteine’s chiral center is susceptible to racemization under acidic conditions. Mitigation strategies include:
Byproduct Formation
Common byproducts include L-cysteine dimethyl ester (from over-esterification) and oxidized disulfides . These are minimized by inert atmosphere processing (N₂ or Ar) and antioxidant additives.
Comparative Analysis of Alternative Synthetic Routes
While esterification dominates industrial production, alternative methods have been explored:
Q & A
Basic Research Questions
Q. How can researchers design controlled experiments to investigate Visclair's molecular mechanisms in biological systems?
- Methodological Answer : Experimental design should include in vitro and in vivo models with appropriate controls (e.g., negative/positive controls, solvent-only groups). Variables such as concentration gradients, exposure duration, and physiological conditions (pH, temperature) must be standardized. Utilize spectroscopic techniques (e.g., NMR, FTIR) for structural characterization and enzyme-linked assays (e.g., IC50, EC50) to quantify activity . Reproducibility requires detailed documentation of synthesis protocols, purity validation (HPLC, mass spectrometry), and adherence to IUPAC nomenclature for compound identification .
Q. What strategies are effective for conducting systematic literature reviews on this compound's existing pharmacological data?
- Methodological Answer : Use academic databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial") and Google Scholar’s "Cited by" feature to track seminal studies. Prioritize peer-reviewed articles with robust statistical analysis (e.g., p-values, confidence intervals) and avoid non-indexed platforms like . Create an annotated bibliography to categorize findings by mechanism, efficacy, and limitations .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound's reported efficacy across different experimental models?
- Methodological Answer : Apply iterative hypothesis testing:
Data Triangulation : Compare results from in vitro cell lines, animal models, and computational simulations (e.g., molecular docking) to identify model-specific biases .
Meta-Analysis : Pool datasets using standardized metrics (e.g., fold-change relative to controls) and assess heterogeneity via Cochran’s Q test .
Methodological Audit : Re-examine experimental conditions (e.g., cell viability assays vs. functional endpoints) and statistical power (sample size justification) in conflicting studies .
Q. What methodologies enable the formulation of novel hypotheses about this compound's off-target interactions or synergistic effects?
- Methodological Answer :
- Network Pharmacology : Map this compound’s known targets onto protein-protein interaction networks (e.g., STRING DB) to predict secondary pathways .
- High-Throughput Screening : Pair this compound with compound libraries to identify synergies (e.g., Chou-Talalay combination index) .
- Ethical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses with translational potential while avoiding redundant studies .
Methodological Tools and Best Practices
Q. How can researchers ensure rigorous data collection and validation in this compound-related studies?
- Best Practices :
- Blinded Experiments : Assign compound administration and data analysis to separate teams to minimize bias .
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection to enhance transparency .
- Data Repositories : Share raw datasets (e.g., spectral data, dose-response curves) in public repositories (Zenodo, Figshare) for peer validation .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in complex biological systems?
- Advanced Methods :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients .
- Machine Learning : Apply random forest or SVM algorithms to identify covariates (e.g., genetic markers) influencing efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
